
2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases.
科学的研究の応用
Bioactive Constituents and Antimicrobial Activity
Studies on marine algae and other natural sources have led to the identification of various bioactive constituents, such as methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, exhibiting chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997). Such studies underscore the potential of structurally complex compounds in medicinal chemistry and drug discovery.
Gastric Acid Antisecretory Activity
Compounds with specific functional groups have been synthesized and evaluated for their gastric acid antisecretory activity. For example, N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides, which share a resemblance in functional grouping with the query compound, showed promising results in reducing histamine-induced gastric acid secretion (I. Ueda et al., 1991). This highlights the compound's potential application in treating gastric-related disorders.
Synthesis and Chemical Transformations
Research into the synthesis of complex molecules, such as 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone, provides insight into methodologies that could be applied to synthesize and modify compounds like "2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide" (H. Sayed & M. A. Ali, 2007). Such synthetic strategies are crucial for developing new drugs and materials with tailored properties.
Structural Analysis and Insecticidal Properties
The crystal structure analysis of compounds, such as pyriproxyfen, a juvenile hormone mimic and insecticide, provides valuable information on the molecular conformation and potential interactions in biological systems (Gihaeng Kang et al., 2015). Understanding the structural aspects of similar compounds can aid in designing more effective and selective agents for various applications.
作用機序
Target of Action
Compounds with similar structures have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other anti-tubercular agents, potentially inhibiting essential biochemical processes within the mycobacterium tuberculosis cells .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis, leading to the inhibition of bacterial growth .
Result of Action
Based on its potential anti-tubercular activity, it may lead to the inhibition of mycobacterium tuberculosis growth, thereby potentially contributing to the treatment of tuberculosis .
特性
IUPAC Name |
2-phenoxy-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-17-5-3-2-4-6-17)19(22)21-12-15-7-9-20-18(11-15)16-8-10-24-13-16/h2-11,13-14H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNMTDCODBMQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


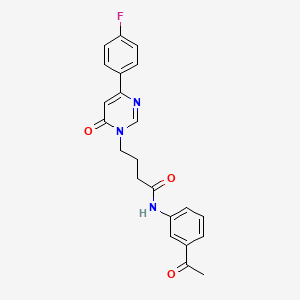

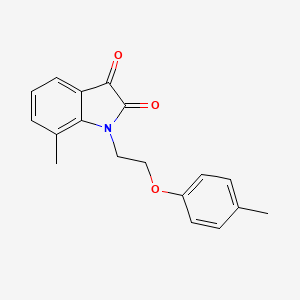
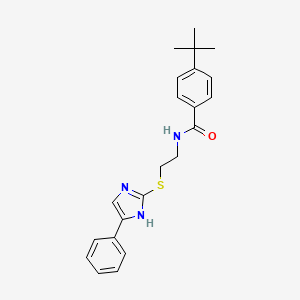
![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)
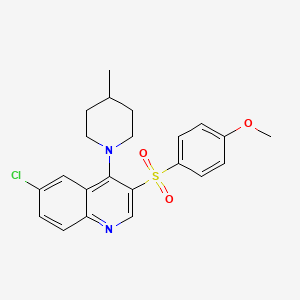

![2-{[2-(2-Phenyl-2-adamantyl)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2857367.png)
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methylleucine](/img/no-structure.png)
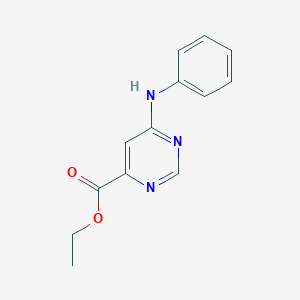
![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)cinnamamide](/img/structure/B2857371.png)
![3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2857373.png)